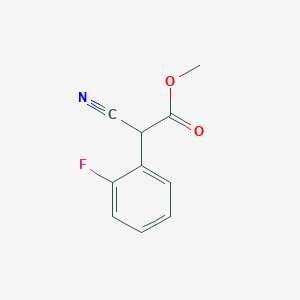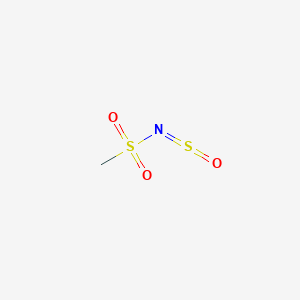
Methyl 2-cyano-2-(2-fluorophenyl)acetate
Descripción general
Descripción
Methyl 2-cyano-2-(2-fluorophenyl)acetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN) and a fluorine atom attached to a benzene ring, along with an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-(2-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl cyanide with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl a-cyano-2-fluorobenzeneacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyano-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluorobenzeneacetic acid and methanol.
Reduction: 2-fluorobenzylamine.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-2-(2-fluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the preparation of functional materials with unique properties, such as fluorinated polymers.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Mecanismo De Acción
The mechanism of action of methyl a-cyano-2-fluorobenzeneacetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance binding affinity and selectivity for target molecules, leading to improved efficacy in drug development.
Comparación Con Compuestos Similares
Similar Compounds
Methyl a-cyano-2-chlorobenzeneacetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl a-cyano-2-bromobenzeneacetate: Contains a bromine atom instead of fluorine.
Methyl a-cyano-2-iodobenzeneacetate: Features an iodine atom in place of fluorine.
Uniqueness
Methyl 2-cyano-2-(2-fluorophenyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable building block in various chemical and pharmaceutical applications.
Propiedades
Fórmula molecular |
C10H8FNO2 |
|---|---|
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
methyl 2-cyano-2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,1H3 |
Clave InChI |
COCWEPQTOCLSSH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C#N)C1=CC=CC=C1F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B8627758.png)


![2-Chloro-N-[(6-hydroxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B8627797.png)
![4-Chloro-2-fluoro-5-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B8627810.png)

